Bisabolol oxide A

Catalog No.
S646180
CAS No.
22567-36-8
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisabolol oxide A

CAS Number

22567-36-8

Product Name

Bisabolol oxide A

IUPAC Name

(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1

InChI Key

WJHRAVIQWFQMKF-IPYPFGDCSA-N

SMILES

Array

Synonyms

2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-tetrahydro-2H-pyran-3-ol, bisabololoxide A, BSBO cpd

Canonical SMILES

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C

The exact mass of the compound Bisabolol oxide A is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisabolol oxide A (CAS 22567-36-8) is a naturally occurring, oxygenated bisabolane-type sesquiterpenoid predominantly derived from the essential oil of Matricaria chamomilla. As a stable, bicyclic derivative of the widely used α-bisabolol, it is recognized for its potent anti-inflammatory, antispasmodic, and antioxidant properties [1]. In industrial and pharmaceutical procurement, Bisabolol oxide A is valued not only for its distinct biological activities but also for its structural maturity, which provides a more predictable chemical profile and superior stability in complex aqueous and lipid formulations compared to its non-oxidized precursors [2].

Procurement decisions often default to the more common parent compound, α-bisabolol, or crude chamomile essential oils. However, substituting Bisabolol oxide A with α-bisabolol introduces significant formulation risks due to the latter's inherent oxidative instability. α-Bisabolol is highly susceptible to auto-oxidation, spontaneously degrading into a mixture of bisabolol oxides A and B over time, which alters the active concentration and sensory profile of the final product [1]. Furthermore, relying on crude chamomile extracts introduces unacceptable batch-to-batch variability, as the natural yield of Bisabolol oxide A can fluctuate wildly (from 3% to over 56%) depending on the plant chemotype and geographic origin [2]. Procuring high-purity Bisabolol oxide A ensures a stable, pre-oxidized active ingredient that bypasses these degradation pathways and standardizes formulation efficacy.

Elimination of Auto-Oxidation Degradation Pathways in Formulation

A critical challenge in formulating with sesquiterpene alcohols is their tendency to degrade under ambient storage. α-Bisabolol undergoes rapid auto-oxidation, requiring advanced encapsulation techniques (such as β-cyclodextrin complexation or self-nanoemulsifying drug delivery systems) to maintain its shelf life [1]. In contrast, Bisabolol oxide A represents the stable, oxidized endpoint of this pathway. By utilizing the oxide form, the primary oxidative degradation route is eliminated, ensuring that the active ingredient concentration remains consistent without the need for complex, cost-intensive stabilization matrices [2].

Evidence DimensionAuto-oxidation susceptibility and formulation stability
Target Compound DataBisabolol oxide A (Stable oxidized state; 0% conversion to secondary oxides under standard conditions)
Comparator Or Baselineα-bisabolol (Rapid auto-oxidation conversion to mixed oxides A and B)
Quantified Difference100% elimination of the primary auto-oxidation degradation pathway
ConditionsStandard ambient storage in cosmetic and pharmaceutical lipid/aqueous emulsions

Procuring the pre-oxidized form allows manufacturers to skip costly encapsulation steps and guarantee long-term product shelf life.

Enhanced DPPH Radical Scavenging Capacity

Beyond its structural stability, Bisabolol oxide A demonstrates superior functional performance as an antioxidant. Comparative in vitro profiling reveals that Bisabolol oxide A exhibits a significantly higher antioxidant capacity than α-bisabolol, specifically in its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals [1]. This enhanced radical neutralization profile makes the oxidized derivative a more potent active ingredient for mitigating oxidative stress in dermatological and cosmetic applications.

Evidence DimensionDPPH radical scavenging capacity
Target Compound DataBisabolol oxide A (Demonstrates superior DPPH radical scavenging activity)
Comparator Or Baselineα-bisabolol (Demonstrates inferior DPPH radical scavenging activity)
Quantified DifferenceHigher relative antioxidant capacity per molar equivalent
ConditionsIn vitro DPPH free radical scavenging assay

Enables formulators to achieve higher antioxidant protection in topical applications without increasing the active ingredient payload.

Dose-Sparing Synergy with Chemotherapeutic Agents

In advanced pharmacological applications, Bisabolol oxide A has shown significant potential as a synergistic adjuvant. Studies on K562 human leukemia cells indicate that the co-administration of 5-10 µM Bisabolol oxide A with 5-fluorouracil (5-FU) additively inhibits cancer cell proliferation [1]. This synergistic interaction effectively lowers the required concentration of 5-FU (normally 3-30 µM) needed to achieve equivalent cytotoxicity, thereby offering a pathway to reduce the adverse side effects associated with high-dose chemotherapy .

Evidence DimensionAntiproliferative efficacy and dose reduction
Target Compound DataBisabolol oxide A (5-10 µM) + 5-FU (Synergistic growth inhibition at reduced 5-FU doses)
Comparator Or Baseline5-FU alone (Requires 3-30 µM for equivalent baseline cytotoxicity)
Quantified DifferenceSignificant reduction in the effective dose of 5-FU required for K562 cell growth inhibition
ConditionsIn vitro K562 human leukemia cell line assay

Crucial for pharmaceutical R&D procurement seeking natural adjuvants to mitigate the toxicity of standard chemotherapeutic regimens.

Long-Shelf-Life Cosmeceutical Emulsions

Due to its resistance to the auto-oxidation pathways that degrade α-bisabolol, Bisabolol oxide A is the optimal choice for premium anti-aging and skin-soothing creams. It allows formulators to achieve extended shelf lives without relying on complex nano-encapsulation or excessive synthetic antioxidant stabilizers [1].

Dual-Action Dermatological Antioxidants

Leveraging its superior DPPH radical scavenging capacity compared to its parent compound, Bisabolol oxide A serves as a high-efficiency active ingredient in formulations targeting oxidative stress, UV-induced damage, and environmental skin stressors [2].

Adjuvant Development in Oncology

Given its demonstrated ability to synergize with 5-fluorouracil and induce apoptosis in specific cell lines, this compound is highly relevant for pharmaceutical R&D focused on dose-sparing chemotherapeutic adjuvants aimed at reducing systemic toxicity[3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.193280068 Da

Monoisotopic Mass

238.193280068 Da

Heavy Atom Count

17

UNII

16AE65F94Y

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

22567-36-8

Wikipedia

Bisabolol oxide a

Dates

Last modified: 08-15-2023

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